(S)-2-Amino-N-isopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-8(2)15(12(17)9(3)13)7-11(16)10-5-4-6-14-10/h4-6,8-9,14H,7,13H2,1-3H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QONJKXUZKGEZHQ-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)C1=CC=CN1)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC(=O)C1=CC=CN1)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-N-isopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide is a compound that has garnered attention in scientific research due to its unique structure and potential biological activities. This article will delve into its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a propionamide moiety, an amino group, and a pyrrole ring. Its structural formula can be represented as follows:
The IUPAC name is (2S)-2-amino-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]propanamide, indicating its stereochemistry and functional groups that contribute to its biological activity .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, leading to reduced enzymatic activity. This mechanism is crucial in applications such as cancer therapy where enzyme modulation can affect tumor growth.
- Receptor Binding : It may also act on receptor sites, influencing signal transduction pathways. This interaction can modulate physiological responses, making it a candidate for therapeutic development.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrrole compounds can effectively inhibit the growth of various bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Potential
The compound's structure suggests potential anticancer activity. Studies focusing on structure-activity relationships (SAR) have demonstrated that modifications in the pyrrole ring can enhance cytotoxic effects against cancer cell lines. For example, certain analogs have shown IC50 values in the micromolar range against human liver cancer cells .
Structure-Activity Relationship (SAR)
Understanding the SAR is pivotal for optimizing the biological activity of this compound. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Substitution on the pyrrole ring | Increased binding affinity to target enzymes |
| Alteration of the amino group | Enhanced solubility and bioavailability |
| Variations in propionamide chain | Improved selectivity for specific receptors |
These modifications can lead to compounds with enhanced potency and selectivity for desired biological targets .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several derivatives of pyrrole-based compounds, including this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
- Cytotoxicity Against Cancer Cells : Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with specific structural modifications leading to increased efficacy against liver cancer cells .
Scientific Research Applications
Chemistry
This compound serves as a crucial building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical reactivity, making it valuable in the development of new materials and chemical entities.
Biology
Research indicates that (S)-2-Amino-N-isopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide exhibits significant biological activity:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, which could lead to therapeutic applications in conditions where enzyme dysregulation is present.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, indicating its usefulness in developing new treatments for infections.
- Anticancer Potential : Investigations into its role in cancer therapy have shown promise, as its structural features may interfere with cancer cell proliferation pathways.
Medicine
The compound's potential therapeutic applications are being explored extensively:
- Drug Development : Its unique structure positions it as a candidate for developing novel drugs targeting specific diseases, particularly those involving metabolic dysregulation or infectious agents.
Industry
In industrial applications, this compound is used in the formulation of new materials with tailored properties, such as polymers and coatings.
Case Study 1: Enzyme Inhibition
A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the activity of a specific enzyme involved in metabolic pathways associated with obesity. This finding suggests potential applications in weight management therapies.
Case Study 2: Antimicrobial Activity
In vitro tests revealed that this compound exhibited significant antimicrobial activity against several bacterial strains. Further research is ongoing to evaluate its efficacy in vivo and explore its potential as an alternative to traditional antibiotics.
Case Study 3: Anticancer Research
A recent study investigated the effects of this compound on cancer cell lines. The results indicated that the compound could inhibit cell proliferation and induce apoptosis, highlighting its potential as an anticancer agent.
Comparison with Similar Compounds
(S)-2-Amino-N-isopropyl-N-(2-oxo-2-thiophen-2-yl-ethyl)-propionamide
This analog replaces the pyrrole ring with a thiophene moiety. While direct activity data are unavailable, studies on fluoroquinolone analogs (e.g., ciprofloxacin derivatives with anthracene/phenanthrene groups) suggest that bulkier aromatic substituents enhance antibacterial activity against Gram-positive bacteria by improving DNA gyrase binding . The thiophene analog’s discontinued status parallels that of the pyrrole-containing compound, implying shared limitations .
Table 1: Key Structural and Functional Differences
*Estimated using fragment-based methods (e.g., XLogP3).
Alkyl and Amine Substituent Modifications
Compounds such as 2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-3-yl)-acetamide () feature cyclopropyl or piperidine groups instead of isopropyl/pyrrole moieties. The cyclopropyl group’s rigidity may restrict conformational flexibility, while the piperidine nitrogen’s basicity could influence solubility or CNS penetration. These modifications highlight the trade-off between steric bulk and pharmacokinetic properties .
Fluoroquinolone Analogs with Bulky Aromatic Groups
Studies on fluoroquinolones with anthracene or phenanthrene substituents (e.g., compounds 5a-c, 6a-c in ) demonstrate that bulky aromatic groups improve DNA gyrase inhibition but may reduce solubility. This trend suggests that the pyrrole group in this compound could balance steric demand and hydrophilicity, though its discontinuation implies insufficient optimization .
Research Findings and Implications
- Stereochemical Influence: The (S)-configuration may enhance target selectivity, as seen in chiral β-amino acid derivatives, but this remains untested for this compound .
- Synthetic Challenges : The pyrrole ketone group’s reactivity might complicate large-scale synthesis, a common issue in N-acylated heterocycles .
- Biological Performance: While anthracene-containing fluoroquinolones show promise, the pyrrole analog’s discontinuation suggests inadequate efficacy or toxicity in preliminary assays .
Preparation Methods
Amide Bond Formation via Carboxylic Acid Activation
The core amide bond between the amino acid and the N-isopropyl group is typically formed using coupling agents. A method adapted from peptide synthesis involves activating the carboxylic acid group of (S)-2-aminopropionic acid with 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in dimethylformamide (DMF). Subsequent reaction with N-isopropylamine at 0–5°C yields the intermediate N-isopropylamide. Critical parameters include:
-
Temperature control : Reactions conducted above 10°C risk epimerization at the chiral center.
-
Solvent selection : Polar aprotic solvents like DMF or dichloromethane (DCM) optimize coupling efficiency.
| Reaction Parameter | Optimal Condition | Yield |
|---|---|---|
| Coupling agent | HATU | 85–90% |
| Base | N,N-Diisopropylethylamine (DIPEA) | — |
| Reaction time | 4–6 hours | — |
Stereochemical Control and Resolution Techniques
Asymmetric Synthesis Using Chiral Auxiliaries
Chiral pool synthesis starting from L-alanine ensures retention of the (S)-configuration. The amino group is protected with a benzyloxycarbonyl (Cbz) group, while the carboxylic acid is activated as a mixed anhydride for coupling with N-isopropylamine. Hydrogenolysis (H₂, Pd/C) removes the Cbz group without racemization.
Crystallization-Induced Dynamic Resolution
Racemic mixtures are resolved using chiral resolving agents such as (R)-mandelic acid. Differential crystallization in isopropyl acetate/cyclohexane (1:2) enriches the (S)-enantiomer to >99% ee, as confirmed by chiral HPLC.
Purification and Analytical Characterization
Solvent-Dependent Recrystallization
Final purification leverages solvent polarity gradients. Dissolving the crude product in hot isopropyl acetate followed by gradual addition of cyclohexane induces crystallization, yielding needle-like crystals with 99.5% purity (HPLC).
Spectroscopic Confirmation
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of (S)-2-Amino-N-isopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide, and how are structural and chiral purities validated?
- Answer : Synthesis typically involves coupling reactions, such as cyanoacetamide derivatization (e.g., using ethanol, piperidine, and low-temperature conditions to minimize racemization) . Amide bond formation via carbodiimide-mediated coupling (e.g., EDC in acetonitrile with triethylamine as a base) is also applicable . Structural confirmation relies on NMR for functional group analysis, X-ray crystallography (using SHELXL for refinement) , and chiral HPLC to verify enantiomeric excess .
Q. How can researchers ensure stereochemical fidelity of the (S)-configured amino group during synthesis and storage?
- Answer : Chiral integrity is maintained by using enantiomerically pure starting materials and low-temperature reaction conditions to reduce epimerization . Storage at -20°C in inert atmospheres (e.g., argon) prevents degradation . Periodic chiral HPLC analysis (e.g., using polysaccharide-based columns) monitors stereochemical stability over time .
Q. What analytical techniques are recommended for characterizing the crystal structure and purity of this compound?
- Answer : Single-crystal X-ray diffraction (SHELXL refinement) resolves the absolute configuration and hydrogen-bonding networks . ORTEP-3 generates graphical representations of thermal ellipsoids to validate molecular geometry . Purity is assessed via reverse-phase HPLC with UV detection, calibrated against pharmacopeial standards .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., twinning or disorder) be resolved during structural refinement of this compound?
- Answer : For twinned crystals, SHELXL’s twin refinement tools (e.g., BASF parameter adjustment) and the HKLF5 format help model overlapping reflections . Disorder in flexible side chains (e.g., isopropyl or pyrrole groups) is addressed by partitioning occupancy ratios and applying geometric restraints during refinement . ORTEP-3 visualizes residual electron density to guide model adjustments .
Q. What experimental strategies are effective for elucidating the structure-activity relationship (SAR) of the pyrrole moiety in biological assays?
- Answer : SAR studies involve synthesizing analogues with modified pyrrole substituents (e.g., halogenation or methylation) and testing them against target enzymes (e.g., kinases or GPCRs) . Competitive binding assays (e.g., fluorescence polarization) quantify interactions, while molecular docking (e.g., AutoDock Vina) predicts binding poses using crystallographic data as templates .
Q. How can researchers optimize reaction yields while minimizing byproducts in large-scale synthesis?
- Answer : Design of Experiments (DoE) methodologies screen variables (e.g., solvent polarity, catalyst loading, temperature). For example, ethanol/piperidine at 0–5°C optimizes cyanoacetamide coupling , while microwave-assisted synthesis reduces reaction times and improves regioselectivity . Byproducts are characterized via LC-MS and mitigated by gradient recrystallization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
